molecular formula C24H32N2O5 B11370911 N-[4-(dimethylamino)benzyl]-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

N-[4-(dimethylamino)benzyl]-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11370911
M. Wt: 428.5 g/mol
InChI Key: XENKIVHDLRQVQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves multiple steps, typically starting with the preparation of the benzamide core. The synthetic route includes:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antiemetic agent.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, affecting biochemical pathways related to nausea and vomiting. It binds to receptors in the central nervous system, modulating neurotransmitter release and reducing the sensation of nausea .

Comparison with Similar Compounds

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can be compared with similar compounds such as:

The uniqueness of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3,4,5-TRIMETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE lies in its specific molecular structure, which allows it to interact with multiple targets and exhibit a broad range of biological activities.

Properties

Molecular Formula

C24H32N2O5

Molecular Weight

428.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C24H32N2O5/c1-25(2)19-10-8-17(9-11-19)15-26(16-20-7-6-12-31-20)24(27)18-13-21(28-3)23(30-5)22(14-18)29-4/h8-11,13-14,20H,6-7,12,15-16H2,1-5H3

InChI Key

XENKIVHDLRQVQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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